5-(4-Chloro-2-methoxyphenyl)nicotinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

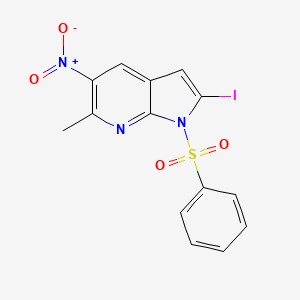

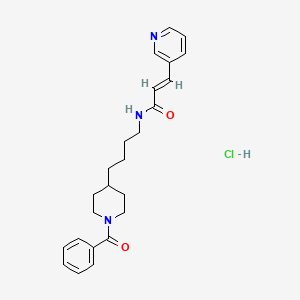

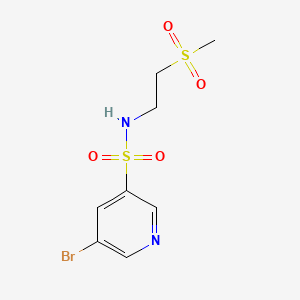

“5-(4-Chloro-2-methoxyphenyl)nicotinic acid” is a chemical compound with the CAS Number: 1261980-32-8 . It has a molecular weight of 263.68 . The IUPAC name for this compound is 5-(4-chloro-2-methoxyphenyl)nicotinic acid .

Molecular Structure Analysis

The molecular formula of “5-(4-Chloro-2-methoxyphenyl)nicotinic acid” is C13H10ClNO3 . The Inchi Code for this compound is 1S/C13H10ClNO3/c1-18-12-5-10(14)2-3-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) .

Applications De Recherche Scientifique

Field: Organic Chemistry

- Application : Synthesis of “5-(4-Chloro-2-methoxyphenyl)nicotinic acid” is of interest in organic chemistry .

- Method : The specific methods of synthesis are not detailed in the available resources .

- Results : The compound has been successfully synthesized, but no further results or outcomes are provided .

Field: Biochemistry

- Application : The compound has been used in the synthesis of a tetra-substituted imidazole, which has been evaluated for antioxidant and antimicrobial activities .

- Method : The imidazole was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .

- Results : The synthesized compounds were found to have antimicrobial activity against various strains of bacteria and fungi. The ligand was found to be a better antioxidant than the metal complexes .

Field: Material Science

- Application : The compound is used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .

- Method : The specific methods of application are not detailed in the available resources .

- Results : The compound has been found to enhance the thermal stability and flame resistance of various materials .

Field: Medicinal Chemistry

- Application : The compound has potential biological activities, including anti-tumor and anti-inflammatory effects .

- Method : The specific methods of application are not detailed in the available resources .

- Results : The compound has been found to have potential anti-tumor and anti-inflammatory effects .

Field: Organic Synthesis

- Application : The compound has been used in the synthesis of a tetra-substituted imidazole .

- Method : The imidazole was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .

- Results : The synthesized compounds were found to have antimicrobial activity against various strains of bacteria and fungi .

Field: Cross-Coupling Reactions

- Application : The compound is used in cross-coupling reactions, a powerful tool in the synthesis of complex organic molecules .

- Method : The specific methods of application are not detailed in the available resources .

- Results : The compound has been successfully used in cross-coupling reactions .

Field: Synthesis of Bioactive Compounds

- Application : The compound has been used in the synthesis of bioactive compounds, including indole derivatives .

- Method : The specific methods of application are not detailed in the available resources .

- Results : The compound has been successfully used in the synthesis of bioactive compounds .

Field: Synthesis of Complex Molecules

- Application : The compound has been used in the synthesis of complex molecules .

- Method : The reaction was performed using sodium hydride as a base and DMF as a solvent and was carried out under an argon atmosphere by heating the reaction mixture at 125 °C for 24 h .

- Results : The compound has been successfully used in the synthesis of complex molecules .

Safety And Hazards

Propriétés

IUPAC Name |

5-(4-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-18-12-5-10(14)2-3-11(12)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDALUAWIKNTZFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687942 |

Source

|

| Record name | 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Chloro-2-methoxyphenyl)nicotinic acid | |

CAS RN |

1261980-32-8 |

Source

|

| Record name | 5-(4-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylimidazo[1,2-a]pyridin-7-amine](/img/structure/B580763.png)

![7-Benzyl-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B580773.png)

![tert-Butyl 3'-amino-1',4'-dihydro-5'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-c]pyrazole]-5'-carboxylate](/img/structure/B580779.png)